N'-[(4-bromophenyl)carbonyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carbohydrazide
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Overview
Description
4-BROMO-N’-[2-OXO-8-(PROP-2-EN-1-YL)-2H-CHROMENE-3-CARBONYL]BENZOHYDRAZIDE is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N’-[2-OXO-8-(PROP-2-EN-1-YL)-2H-CHROMENE-3-CARBONYL]BENZOHYDRAZIDE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromene core, followed by the introduction of the bromo and benzohydrazide groups. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N’-[2-OXO-8-(PROP-2-EN-1-YL)-2H-CHROMENE-3-CARBONYL]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The bromo group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the bromo group.
Scientific Research Applications
4-BROMO-N’-[2-OXO-8-(PROP-2-EN-1-YL)-2H-CHROMENE-3-CARBONYL]BENZOHYDRAZIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It may be used in the development of new materials, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 4-BROMO-N’-[2-OXO-8-(PROP-2-EN-1-YL)-2H-CHROMENE-3-CARBONYL]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-BROMO-N’-[2-OXO-8-(PROP-2-EN-1-YL)-2H-CHROMENE-3-CARBONYL]BENZOHYDRAZIDE include other chromene derivatives with different substituents. Examples include:
- 4-BROMO-2H-CHROMENE-3-CARBONYLHYDRAZIDE
- 8-(PROP-2-EN-1-YL)-2H-CHROMENE-3-CARBONYLHYDRAZIDE
Uniqueness
The uniqueness of 4-BROMO-N’-[2-OXO-8-(PROP-2-EN-1-YL)-2H-CHROMENE-3-CARBONYL]BENZOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H15BrN2O4 |
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Molecular Weight |
427.2 g/mol |
IUPAC Name |
N'-(4-bromobenzoyl)-2-oxo-8-prop-2-enylchromene-3-carbohydrazide |
InChI |
InChI=1S/C20H15BrN2O4/c1-2-4-12-5-3-6-14-11-16(20(26)27-17(12)14)19(25)23-22-18(24)13-7-9-15(21)10-8-13/h2-3,5-11H,1,4H2,(H,22,24)(H,23,25) |
InChI Key |
VEZUYCSJKADUKS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NNC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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